butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Catalog No.
S11343701
CAS No.
7167-49-9
M.F
C19H25N3O3S
M. Wt
375.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]a...

CAS Number

7167-49-9

Product Name

butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

IUPAC Name

butan-2-yl 2-[(1-ethylpyrazole-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C19H25N3O3S/c1-4-12(3)25-19(24)16-14-8-6-7-9-15(14)26-18(16)21-17(23)13-10-20-22(5-2)11-13/h10-12H,4-9H2,1-3H3,(H,21,23)

InChI Key

QTYWZVHNUXDIOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN(N=C3)CC

Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique structural features. It contains a butan-2-yl group, a pyrazole moiety, and a benzothiophene core, making it a compound of interest in medicinal chemistry. The molecular formula is C19H25N3O3SC_{19}H_{25}N_{3}O_{3}S with a molecular weight of approximately 373.49 g/mol .

Typical of its functional groups:

  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl group in the pyrazole can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The amine group may participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

Research indicates that butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits potential biological activities. Its structural components suggest possible interactions with various biological targets, including enzymes and receptors involved in inflammatory responses and other pathological conditions. Specific studies have shown that derivatives of this compound can have anti-inflammatory and anticancer properties .

The synthesis of butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step synthetic routes:

  • Formation of the Benzothiophene Core: Starting from appropriate thiophene derivatives, the benzothiophene structure can be constructed through cyclization reactions.
  • Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via condensation reactions involving 1-ethyl-1H-pyrazole derivatives.
  • Final Coupling: The butan-2-yloxycarbonyl group is added through coupling reactions involving activated carboxylic acids and amines.

These steps require careful control of reaction conditions to ensure high yield and purity .

This compound has potential applications in several fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancer.
  • Organic Synthesis: It acts as an intermediate for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Research: Its derivatives are explored for their pharmacological properties and mechanisms of action.

Interaction studies focus on understanding how butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate interacts with biological targets. These studies often employ techniques like:

  • Molecular Docking: To predict binding affinities with specific enzymes or receptors.
  • In Vitro Assays: To evaluate biological activity against various cell lines.

Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Several compounds share structural similarities with butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateBenzothiophene coreLacks pyrazole substitution
4-(1-Ethylpyrazol-4-yl)butan-2-onePyrazole moietyDifferent functional groups affecting reactivity
4-(1H-Pyrazol-5-yloxy)butanamideAmide instead of esterVariation in functional group impacts biological activity

Uniqueness

The uniqueness of butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its combination of a pyrazole group with a benzothiophene core and a butanoyl side chain. This specific arrangement may enhance its reactivity and biological interactions compared to similar compounds .

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

375.16166284 g/mol

Monoisotopic Mass

375.16166284 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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